molecular formula C12H12Cl2OS B285969 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one

1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one

Cat. No. B285969
M. Wt: 275.2 g/mol
InChI Key: GGFWOBOORZYDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, also known as DCTH, is a synthetic compound that has been widely used in scientific research due to its unique structural properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to modulate the activity of various growth factors and cytokines that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune system function. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and apoptosis in cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells. Finally, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to modulate the activity of immune system cells, such as T cells and natural killer cells, which can help to enhance the body's natural defenses against cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in large-scale experiments. However, there are also some limitations to using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have some toxicity in animal studies, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, including the development of more potent and selective analogs, the exploration of new therapeutic applications, and the elucidation of its mechanism of action. In addition, there is a need for more comprehensive studies on the safety and toxicity of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, particularly in animal models. Finally, the development of new methods for delivering 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one to cancer cells, such as targeted nanoparticles or conjugates, may help to enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one can be synthesized through a multistep process that involves the reaction of 2-chlorothiophene with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in high yield and purity.

Scientific Research Applications

1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C12H12Cl2OS

Molecular Weight

275.2 g/mol

IUPAC Name

1,3-dichlorospiro[6H-cyclopenta[c]thiophene-5,1//'-cyclohexane]-4-one

InChI

InChI=1S/C12H12Cl2OS/c13-10-7-6-12(4-2-1-3-5-12)9(15)8(7)11(14)16-10/h1-6H2

InChI Key

GGFWOBOORZYDGH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl

Canonical SMILES

C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl

Origin of Product

United States

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